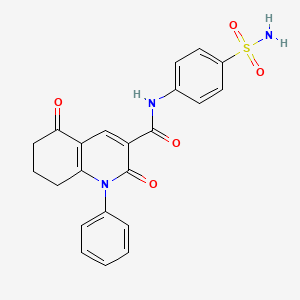![molecular formula C19H24N2O4S2 B3616725 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B3616725.png)
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide
描述
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide is an organic compound with a complex structure that includes both sulfamoyl and phenoxy groups
准备方法
The synthesis of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-(tert-butylsulfamoyl)phenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Coupling with the amine: The phenoxy intermediate is then coupled with 3-methylsulfanylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
科学研究应用
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl and phenoxy derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the phenoxy group can interact with hydrophobic pockets, leading to inhibition or activation of the target molecule. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar compounds to 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide include:
2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-[3-(methylthio)phenyl]acetamide: This compound has a similar structure but with an amino group instead of a sulfamoyl group.
Phenoxy acetamide derivatives: These compounds share the phenoxy acetamide core structure but differ in the substituents attached to the phenyl rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-19(2,3)21-27(23,24)17-10-8-15(9-11-17)25-13-18(22)20-14-6-5-7-16(12-14)26-4/h5-12,21H,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAUTOSZWMFOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3616644.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B3616651.png)
![3,5-dichloro-2-methoxy-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B3616652.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3616662.png)
![N-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-nitrobenzamide](/img/structure/B3616669.png)
![1-[(2-fluorobenzyl)oxy]-3-(2-furyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616674.png)

![Methyl 2-[[3-(trifluoromethyl)phenyl]carbamothioylamino]benzoate](/img/structure/B3616685.png)
![N-(4-methoxy-2-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3616693.png)
![(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE](/img/structure/B3616697.png)
![5-(benzylthio)-3-(2-furyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3616703.png)
![2,4-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3616711.png)

![2-[4-Chloro-5-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetamide](/img/structure/B3616740.png)
